TFLLR-NH2(TFA) is classified as a peptide agonist. It is derived from the sequence of the thrombin receptor and is utilized primarily in biochemical and pharmacological studies to investigate receptor function and signaling mechanisms. The compound is synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence.
The synthesis of TFLLR-NH2(TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The trifluoroacetic acid (TFA) salt form of TFLLR-NH2 is commonly used due to its solubility properties and stability during storage. The synthesis may also involve various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the identity and purity of the synthesized peptide.
TFLLR-NH2(TFA) has a specific amino acid sequence that defines its structure: Threonine-Phenylalanine-Leucine-Leucine-Arginine with an amine group at one end. The molecular formula can be represented as C₁₃H₁₈N₄O₂S for the base form, with TFA contributing additional components.
TFLLR-NH2(TFA) primarily participates in receptor-mediated signaling pathways upon binding to PAR1. Key reactions include:
Studies have shown that TFLLR-NH2 can induce significant changes in cell morphology and function, particularly in cancer cell lines expressing PAR1. The compound's efficacy can be quantified using assays measuring calcium flux or cell viability.
The mechanism by which TFLLR-NH2(TFA) exerts its effects involves:
Research indicates that TFLLR-NH2 has an effective concentration (EC50) in the nanomolar range, demonstrating its potency as a PAR1 agonist.
TFLLR-NH2(TFA) has several important scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3